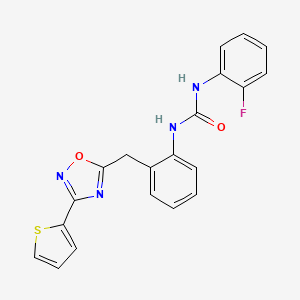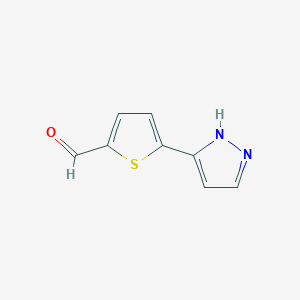
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives. It features a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions, combined with a thiophene ring, which is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves the condensation of appropriate pyrazole and thiophene derivatives. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products
Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules with desired properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or binding to receptors in drug development .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde
- 5-Dimethylamino-thiophene-2-carbaldehyde
Uniqueness
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is unique due to its combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties.
特性
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTMFFPAHUERBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
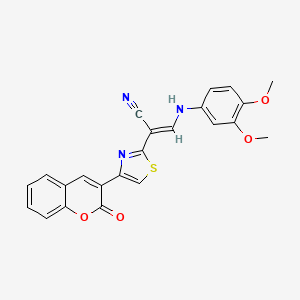
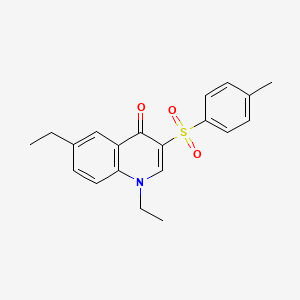
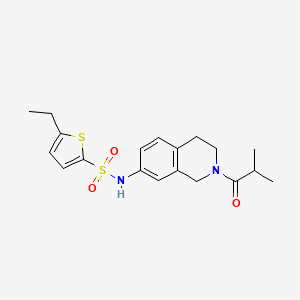
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)

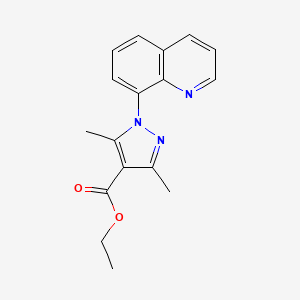
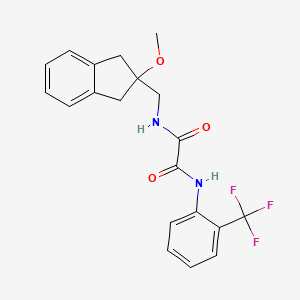
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3009809.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B3009810.png)
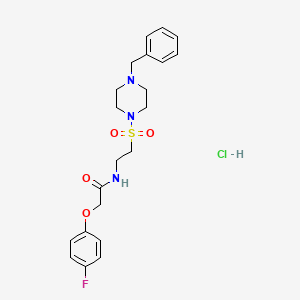
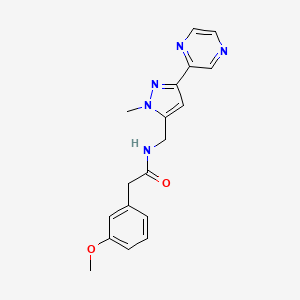
![ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3009816.png)
